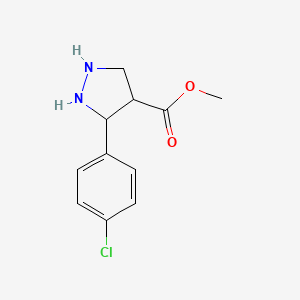![molecular formula C24H34N2O4S B12360671 [(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)
[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate is a complex organic compound with a unique structure that includes a thiazole ring, multiple double bonds, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate involves multiple steps, including the formation of the thiazole ring, the introduction of the hexa-2,5-dienyl group, and the final acetylation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Acetate esters: Compounds with acetate groups attached to different molecular backbones.
Diene compounds: Molecules with multiple double bonds in their structure.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H34N2O4S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate |
InChI |
InChI=1S/C24H34N2O4S/c1-7-8-9-10-13-20-17-31-22(26-20)24(4,5)21(30-19(3)27)14-11-12-18(2)15-16-25-23(28)29-6/h7,9-12,17,21H,1-2,8,13-16H2,3-6H3,(H,25,28)/b10-9-,12-11-/t21-/m0/s1 |
InChI Key |
RGZOULIXSMVNPH-CJHVOOJISA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C/C=C\C(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)C/C=C\CC=C |
Canonical SMILES |
CC(=O)OC(CC=CC(=C)CCNC(=O)OC)C(C)(C)C1=NC(=CS1)CC=CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


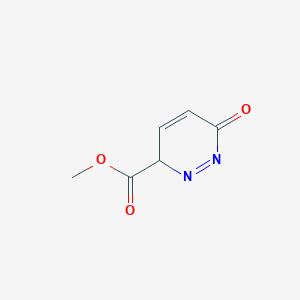
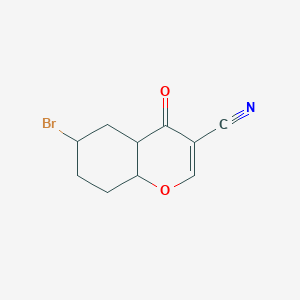

![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
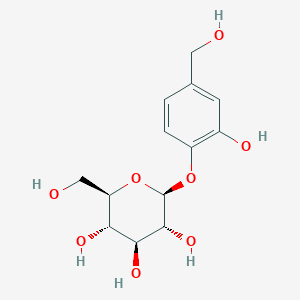
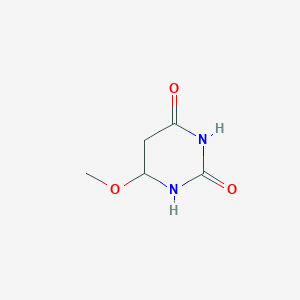
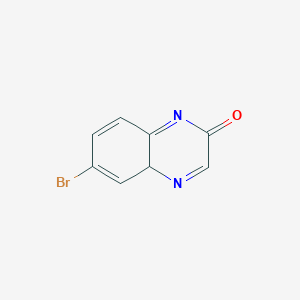
![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)

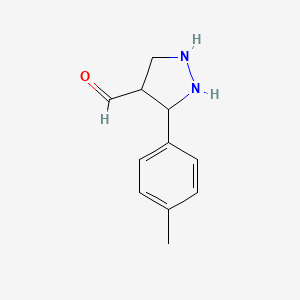
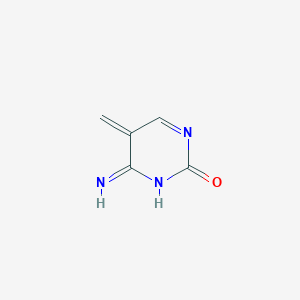
![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
